Glyoxalase I inhibitor 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyoxalase I inhibitor 7 is a compound that inhibits the activity of glyoxalase I, an enzyme involved in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. Glyoxalase I is a key player in the glyoxalase system, which converts methylglyoxal into less harmful substances. Inhibitors of glyoxalase I, such as this compound, have potential therapeutic applications, particularly in cancer treatment, due to their ability to induce cytotoxic stress in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glyoxalase I inhibitor 7 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of thiazolidinedione and salicylic acid derivatives. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Glyoxalase I inhibitor 7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments .
Major Products
These derivatives can be further studied for their biological activities and therapeutic potential .
Scientific Research Applications
Glyoxalase I inhibitor 7 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies related to enzyme inhibition and the development of new inhibitors.
Biology: It is used to study the role of glyoxalase I in cellular processes and its impact on cell viability.
Medicine: this compound is being investigated for its potential as an anticancer agent, particularly in targeting cancer cells with high glyoxalase I activity.
Mechanism of Action
Glyoxalase I inhibitor 7 exerts its effects by binding to the active site of glyoxalase I, thereby inhibiting its enzymatic activity. This leads to the accumulation of methylglyoxal, which induces cytotoxic stress in cells. The molecular targets involved include the active site residues of glyoxalase I, and the pathways affected include those related to methylglyoxal detoxification and cellular stress responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Glyoxalase I inhibitor 7 include:
Nordihydroguaiaretic acid: Another potent glyoxalase I inhibitor with similar inhibitory characteristics.
Thiazolidinedione derivatives: A class of compounds with glyoxalase I inhibitory activity.
Salicylic acid derivatives: Compounds that have been modified to enhance their glyoxalase I inhibitory properties
Uniqueness
This compound is unique due to its specific binding affinity and inhibitory potency against glyoxalase I. Its structure allows for effective inhibition of the enzyme, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C17H16N4O3S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-[(4-amino-7-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H16N4O3S/c1-10-2-3-11(8-17(10)25(19,23)24)20-21-16-7-6-15(18)13-5-4-12(22)9-14(13)16/h2-9,22H,18H2,1H3,(H2,19,23,24) |
InChI Key |
YZWDBEYFPIXISP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)N)O)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.